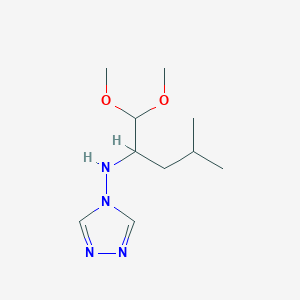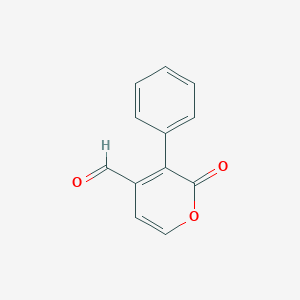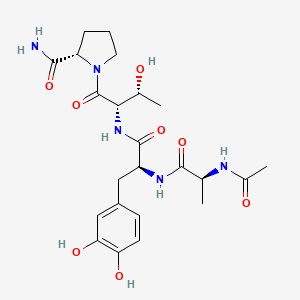![molecular formula C16H8F4 B12521678 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene CAS No. 797047-88-2](/img/structure/B12521678.png)
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene is an aromatic compound characterized by the presence of multiple fluorine atoms and ethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 3,4-difluorophenylacetylene with a suitable boron reagent under the catalysis of palladium .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of specific kinases, thereby affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: Known for its selective inhibition of Raf kinases.
4-[(3,5-Difluorophenyl)ethynyl]-2-methylquinazoline: Another compound with similar structural features and potential bioactivity.
Uniqueness
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene is unique due to its specific arrangement of fluorine atoms and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
797047-88-2 |
|---|---|
Molekularformel |
C16H8F4 |
Molekulargewicht |
276.23 g/mol |
IUPAC-Name |
2-[2-(3,4-difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene |
InChI |
InChI=1S/C16H8F4/c1-2-10-7-14(18)12(15(19)8-10)5-3-11-4-6-13(17)16(20)9-11/h2,4,6-9H,1H2 |
InChI-Schlüssel |
BMQXKNQWECNANJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid](/img/structure/B12521597.png)
![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)



![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)

![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
![3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid](/img/structure/B12521663.png)
![(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol](/img/structure/B12521668.png)
![3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12521671.png)

